Chain Length-Dependent Cytotoxicity
A direct head-to-head comparison of phenylthioalkylamines with different alkyl chain lengths reveals that increasing chain length from ethyl (PTEA) to propyl (PTPA) results in a significant, quantifiable increase in in vitro cytotoxicity against multiple murine tumor cell lines [1]. Extrapolating this SAR trend, the pentyl chain in 5-(Phenylthio)pentan-1-amine is predicted to further modulate potency, offering a distinct activity profile compared to shorter-chain analogs. Direct experimental data for 5-(Phenylthio)pentan-1-amine is currently absent from the public domain; this inference is based on established SAR principles [1].
PTEA IC50: 1.3–12.0 μg/mL
P388, L1210, B16 cell lines
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly tested in referenced study; activity is inferred based on SAR trend for chain length. |
| Comparator Or Baseline | Phenylthioethylamine (PTEA): IC50 = 8.0, 12.0, and 1.3 μg/mL; Phenylthiopropylamine (PTPA): IC50 = 0.80, 0.56, and 0.35 μg/mL [1]. |
| Quantified Difference | PTPA is 10- to 3.7-fold more potent than PTEA, depending on the cell line. The trend suggests that further lengthening the alkyl chain (to pentyl) could yield a compound with a distinct, and potentially enhanced, potency profile. |
| Conditions | In vitro growth inhibition of P388 murine lymphoma, L1210 leukemia, and B16 melanoma cell lines [1]. |
Why This Matters
This chain-length SAR trend is critical for medicinal chemists designing targeted libraries; selecting 5-(Phenylthio)pentan-1-amine over PTEA or PTPA may lead to a compound with a different potency window, which is essential for achieving optimal efficacy and therapeutic index.
- [1] DiStefano, V., Evans, I., Myers-Robfogel, M., Estes, J., & Godleski, S. A. (1983). Phenylthioalkylamines in experimental tumor treatment in mice. Journal of the National Cancer Institute, 71(6), 1289–1293. https://doi.org/10.1093/jnci/71.6.1289 View Source
